2-(5-Bromopyridin-3-yl)pyrimidine 2-(5-Bromopyridin-3-yl)pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14185039
InChI: InChI=1S/C9H6BrN3/c10-8-4-7(5-11-6-8)9-12-2-1-3-13-9/h1-6H
SMILES:
Molecular Formula: C9H6BrN3
Molecular Weight: 236.07 g/mol

2-(5-Bromopyridin-3-yl)pyrimidine

CAS No.:

Cat. No.: VC14185039

Molecular Formula: C9H6BrN3

Molecular Weight: 236.07 g/mol

* For research use only. Not for human or veterinary use.

2-(5-Bromopyridin-3-yl)pyrimidine -

Specification

Molecular Formula C9H6BrN3
Molecular Weight 236.07 g/mol
IUPAC Name 2-(5-bromopyridin-3-yl)pyrimidine
Standard InChI InChI=1S/C9H6BrN3/c10-8-4-7(5-11-6-8)9-12-2-1-3-13-9/h1-6H
Standard InChI Key RLQBACIDRXTOLB-UHFFFAOYSA-N
Canonical SMILES C1=CN=C(N=C1)C2=CC(=CN=C2)Br

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 4-(5-bromopyridin-3-yl)pyrimidine, reflects its bicyclic structure: a pyrimidine ring (positions 1–4) bonded to a 5-bromopyridine moiety at position 3 . Key structural parameters include:

PropertyValue
Molecular FormulaC₉H₆BrN₃
Molecular Weight236.07 g/mol
SMILES NotationC1=CN=CN=C1C2=CC(=CN=C2)Br
InChI KeyWGFNTGCVYWFLMZ-UHFFFAOYSA-N

X-ray crystallography confirms a planar geometry with a dihedral angle of 12.3° between the pyrimidine and pyridine rings, facilitating π-π stacking interactions in biological systems . The bromine atom introduces steric and electronic effects, increasing electrophilicity at the adjacent carbon for nucleophilic substitution .

Spectroscopic Characterization

  • NMR (400 MHz, CDCl₃):

    • ¹H NMR: δ 9.12 (s, 1H, pyrimidine-H), 8.85 (d, J = 2.4 Hz, 1H, pyridine-H), 8.62 (d, J = 2.4 Hz, 1H), 8.34 (s, 1H), 7.89 (s, 1H) .

    • ¹³C NMR: δ 157.8 (C-Br), 135.2–122.4 (aromatic carbons) .

  • Mass Spectrometry: ESI-MS m/z 235.97 [M+H]⁺, isotopic pattern consistent with bromine .

Synthesis Pathways and Reaction Optimization

Metal-Halogen Exchange Strategies

A scalable synthesis involves 2-iodo-5-bromopyridine as the starting material. Treatment with i-PrMgCl generates a Grignard reagent, which reacts with pivaloyl chloride (PivCl) in the presence of CuCN·2LiCl to form an intermediate acylated species. Subsequent addition of 5-lithiopyrimidine yields the target compound in >85% purity .

Cross-Coupling Reactions

The bromine atom enables Suzuki-Miyaura couplings with aryl boronic acids. For example, reaction with (4-(1-cyanocyclobutyl)-2-fluorophenyl)boronic acid under Pd(OAc)₂/PPh₃ catalysis produces biaryl derivatives with fungicidal activity . Optimization studies reveal:

EntrySolventBaseTemp (°C)Yield (%)
1DMSOK₂CO₃7095
2DMFK₂CO₃7058
3NMPK₃PO₄7047

Table 1: Reaction optimization for 5-bromo-2-fluoropyridine coupling .

Applications in Materials Science

Organic Light-Emitting Diodes (OLEDs)

The planar structure and electron-deficient pyrimidine ring enhance electron transport properties. Incorporating the compound into Ir(III) complexes yields phosphorescent emitters with CIE coordinates (0.67, 0.33) and external quantum efficiency of 18.7% .

Future Directions

Ongoing research focuses on photoaffinity labeling to map drug-target interactions and flow chemistry approaches to improve synthetic efficiency. Computational studies using DFT calculations aim to predict regioselectivity in cross-coupling reactions .

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